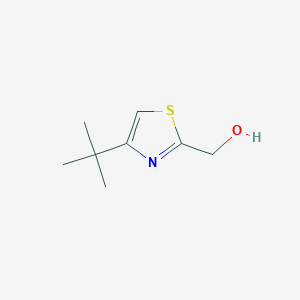(4-(tert-Butyl)thiazol-2-yl)methanol
CAS No.: 475059-74-6
Cat. No.: VC2272548
Molecular Formula: C8H13NOS
Molecular Weight: 171.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 475059-74-6 |
|---|---|
| Molecular Formula | C8H13NOS |
| Molecular Weight | 171.26 g/mol |
| IUPAC Name | (4-tert-butyl-1,3-thiazol-2-yl)methanol |
| Standard InChI | InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 |
| Standard InChI Key | OQMKVPYMYZSPCO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CSC(=N1)CO |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)CO |
Introduction
(4-(tert-Butyl)thiazol-2-yl)methanol is a thiazole derivative characterized by the presence of a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position of the thiazole ring. Its molecular formula is C8H13NOS, with a molecular weight of approximately 171.26 g/mol . This compound is of interest in various chemical and biological applications due to its unique structure and properties.
Biological Applications and Research Findings
(4-(tert-Butyl)thiazol-2-yl)methanol has potential applications in pharmaceutical and industrial fields. Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary studies suggest it may interact with specific proteins involved in disease pathways, although detailed mechanisms remain to be elucidated.
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (4-(Trifluoromethyl)thiazol-2-yl)methanol | 204319-69-7 | 0.70 |
| (2,4-Dimethylthiazol-5-yl)methanol | 50382-32-6 | 0.69 |
| 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole | 496062-16-9 | 0.56 |
| 4-Cyclopropylthiazole-2-carboxylic acid | 1083274-67-2 | 0.81 |
| 4-Ethylthiazole-2-carboxylic acid | 1181456-13-2 | 0.80 |
These compounds exhibit varying degrees of similarity based on their structural features, yet (4-(tert-Butyl)thiazol-2-yl)methanol's unique combination of functional groups sets it apart, potentially leading to distinct biological activities and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume